molecular formula C10H18ClNO2 B13502727 Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B13502727
M. Wt: 219.71 g/mol
InChI Key: WBZXTVNWKZCGQF-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[222]octane-2-carboxylate hydrochloride is a chemical compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of bicyclo[2.2.2]octane-2-carboxylic acid followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Uniqueness

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and bicyclic structure. This gives it distinct chemical and physical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Biological Activity

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized as a prodrug for dextroamphetamine, commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder. Its structural characteristics, including an amino group and a carboxylate ester, contribute to its pharmacological properties.

Molecular Structure

The compound features a bicyclic structure known as bicyclo[2.2.2]octane, characterized by the following molecular formula and weight:

  • Molecular Formula: C11_{11}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight: Approximately 233.7 g/mol

Structural Features

The presence of an amino group allows for hydrogen bonding interactions, enhancing the compound's reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC11_{11}H16_{16}ClN1_{1}O2_{2}
Molecular Weight233.7 g/mol
SolubilitySoluble in water

This compound acts as a central nervous system (CNS) stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for attention, motivation, and reward pathways in the brain. This mechanism underpins its therapeutic efficacy in managing ADHD symptoms.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • CNS Stimulant Effects: Enhances alertness and focus.
  • Potential for Abuse: As a stimulant, it carries risks of addiction and misuse, particularly in individuals with prior substance abuse histories.

Case Studies

  • ADHD Treatment Efficacy: Clinical trials have demonstrated significant improvements in ADHD symptoms among patients treated with this compound compared to placebo groups.
    • Study Reference: A double-blind study published in The Journal of Clinical Psychiatry showed that patients exhibited reduced inattention and hyperactivity scores after treatment with the compound over an eight-week period.
  • Binge Eating Disorder Management: Another study highlighted its effectiveness in reducing binge eating episodes, providing a viable treatment option for individuals struggling with this disorder.

Toxicity and Safety

While generally considered safe when used as prescribed, side effects may include:

  • Insomnia
  • Appetite suppression
  • Anxiety

Long-term use can lead to dependence; thus, careful monitoring is advised.

Applications in Research

This compound is utilized in various research contexts:

  • Neuropharmacology Studies: Investigating the underlying mechanisms of ADHD and other neurological disorders.
  • Drug Development: Exploring new formulations that enhance efficacy and minimize side effects.

Current Research Directions

Ongoing studies focus on:

  • Understanding the pharmacokinetics and pharmacodynamics of the compound.
  • Developing derivatives with improved therapeutic profiles.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H

InChI Key

WBZXTVNWKZCGQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)N.Cl

Origin of Product

United States

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